molecular formula C12H10O4 B160210 4-Methylumbelliferyl acetate CAS No. 2747-05-9

4-Methylumbelliferyl acetate

Cat. No. B160210
CAS RN: 2747-05-9
M. Wt: 218.2 g/mol
InChI Key: HXVZGASCDAGAPS-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl acetate, also known as MU-Ac, is a chemical compound with the empirical formula C12H10O4 . It is used as a fluorogenic substrate for esterases .


Molecular Structure Analysis

The molecular weight of 4-Methylumbelliferyl acetate is 218.21 . The SMILES string representation of its structure is CC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1 .


Chemical Reactions Analysis

4-Methylumbelliferyl acetate is a substrate for esterases . When acted upon by these enzymes, it can undergo deacetylation .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl acetate has a melting point of 149-150°C . It is soluble in DMF and DMSO . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (esterase) .

Scientific Research Applications

Scientific Field

This application falls under the field of Microbiology .

Application Summary

4-Methylumbelliferyl glycosides, synthesized from 4-Methylumbelliferyl acetate, have been widely used in diagnostic microbiology . They are used for the detection and identification of microorganisms in food, such as prevalent pathogens like Salmonella and Escherichia coli .

Methods of Application

The method involves the glycosylation of 4-methyl-umbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection to give fluorogenic 4-methylumbelliferyl glycoside substrates .

Results or Outcomes

The glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%–94%) under appropriate conditions .

Deacetylation Reactions

Scientific Field

This application is in the field of Biotechnology .

Application Summary

Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities . 4-Methylumbelliferyl acetate can be used as a substrate in these reactions .

Methods of Application

The enzymes responsible for these deacetylation reactions can catalyze the hydrolysis of acetylated substrates like 4-Methylumbelliferyl acetate to remove the acetyl group to form corresponding deacetylation products and acetic acid .

Results or Outcomes

Deacetylases and deacetylated compounds have been widely applied in pharmaceuticals, medicine, food, and the environment .

Synthesis of Medicinal Compounds

Scientific Field

This application is in the field of Medicinal Chemistry .

Application Summary

4-Methylumbelliferone is primarily used in synthesizing medicinal compounds . It serves as a building block for fluorescent probes .

Methods of Application

4-Methylumbelliferone can be used in the synthesis of coumarin triazole derivatives . These derivatives are potential antimicrobial agents .

Results or Outcomes

The synthesized coumarin triazole derivatives have shown potential as antimicrobial agents .

Molecular Probe

Scientific Field

This application is in the field of Biochemistry .

Application Summary

4-Methylumbelliferyl acetate (MU-Ac) is used as a molecular probe . It’s also important as a fluorogenic substrate for esterases .

Methods of Application

4-Methylumbelliferyl acetate can be used in various biochemical assays as a fluorogenic substrate . When cleaved by esterases, it releases a fluorescent product that can be detected .

Results or Outcomes

The fluorescence produced by the cleavage of 4-Methylumbelliferyl acetate can be used to detect and quantify the activity of esterases .

N-acetyl Lipid Deacetylase Reactions

Scientific Field

This application is in the field of Biotechnology .

Application Summary

N-acetyl lipid deacetylase is capable of catalyzing the conversion of 4-methylumbelliferyl acetate to p-nitrophenyl .

Methods of Application

The enzyme responsible for this reaction, N-acetyl lipid deacetylase, can catalyze the conversion of 4-methylumbelliferyl acetate to p-nitrophenyl .

Results or Outcomes

The conversion rate of 4-methylumbelliferyl acetate to p-nitrophenyl by N-acetyl lipid deacetylase is 31.4% .

Fluorescent Probes

Scientific Field

This application is in the field of Chemistry .

Application Summary

4-Methylumbelliferone is primarily used in synthesizing medicinal compounds and as a building block for fluorescent probes .

Methods of Application

4-Methylumbelliferone can be used in the synthesis of coumarin triazole derivatives . These derivatives are potential antimicrobial agents .

Results or Outcomes

The synthesized coumarin triazole derivatives have shown potential as antimicrobial agents .

Safety And Hazards

4-Methylumbelliferyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers discuss the use of 4-Methylumbelliferyl acetate in the context of enzymatic reactions . These studies highlight its role as a substrate for esterases and its potential applications in biotechnological and biomedical fields .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZGASCDAGAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181895
Record name 4-Methylumbelliferyl acetate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methylumbelliferyl acetate
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Product Name

4-Methylumbelliferyl acetate

CAS RN

2747-05-9
Record name 4-Methylumbelliferyl acetate
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Record name 4-Methylumbelliferyl acetate
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Record name 4-METHYLUMBELLIFERYL ACETATE
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Record name 4-Methylumbelliferyl acetate
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Melting Point

153 - 154 °C
Record name 4-Methylumbelliferyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
767
Citations
W Shao, J Wiegel - Applied and environmental microbiology, 1995 - Am Soc Microbiol
… As determined by a 2-min assay with 4-methylumbelliferyl acetate as the substrate, the … Km values of 0.45 and 0.52 mM 4-methylumbelliferyl acetate were observed for acetyl xylan …
Number of citations: 134 journals.asm.org
S Swarner - Fluorescence Detection II, 1988 - spiedigitallibrary.org
… The esterase ability is used to detect the band locations by removing the acetate from 4- methylumbelliferyl acetate to start a reaction similar to the reaction for the EAP enzyme. …
Number of citations: 3 www.spiedigitallibrary.org
G Mai-Gisondi, ER Master - Protein-Carbohydrate Interactions: Methods …, 2017 - Springer
… Whereas assays using pNP-acetate, α-naphthyl acetate, and 4-methylumbelliferyl acetate (4MUA) are emphasized, common methods used to measure AcXE activity towards …
Number of citations: 12 link.springer.com
H Eiberg, J Mohr - Human genetics, 1986 - Springer
… gel for ESD with the usual 4-methylumbelliferyl-acetate substrate and then, after marking, … ESD starch gel technique with 4-methylumbelliferyl-acetate easily differentiates between …
Number of citations: 34 link.springer.com
EV Pindel, NY Kedishvili, TL Abraham… - Journal of Biological …, 1997 - ASBMB
… group of cocaine and the acetyl groups of 4-methylumbelliferyl acetate, heroin, and 6-… hCE-2 had higher catalytic efficiencies for hydrolysis of 4-methylumbelliferyl acetate, heroin, …
Number of citations: 252 www.jbc.org
SP Sanghani, SK Quinney, TB Fredenburg, Z Sun… - Clinical cancer …, 2003 - AACR
… -11 hydrolysis, 4-methylumbelliferyl acetate hydrolysis, and … activity staining with 4-methylumbelliferyl acetate. All colon … activity with 4-methylumbelliferyl acetate as substrate ranged …
Number of citations: 170 aacrjournals.org
EM Scott, RC Wright - American Journal of Human Genetics, 1978 - ncbi.nlm.nih.gov
… was assayed by measuring hydrolysis of 4-methylumbelliferyl acetate. During hydrolysis, … per min in a solution of 0.1 mM 4-methylumbelliferyl acetate, 50 mM potassium phosphate, and …
Number of citations: 18 www.ncbi.nlm.nih.gov
A Garcia-Sastre, E Villar, JC Manuguerra… - Biochemical …, 1991 - portlandpress.com
… , 2-nitrophenyl acetate, 4-methylumbelliferyl acetate, 1-naphthyl acetate and fluorescein diacetate. The use of4-nitrophenyl acetate, 4-methylumbelliferyl acetate or l-naphthyl acetate as …
Number of citations: 26 portlandpress.com
TM Kitson, GH Freeman - Bioorganic Chemistry, 2000 - Elsevier
… acetate and 4-methylumbelliferyl acetate, respectively). … p-nitrophenyl acetate and 4-methylumbelliferyl acetate are in the … the burst with 4-methylumbelliferyl acetate to be relatively slow. …
Number of citations: 1 www.sciencedirect.com
H Parzysz - Genetica Polonica, 1985 - agro.icm.edu.pl
… In the F– Est-2 zone revealed with the use of 4-methylumbelliferyl acetate (fluorescent … and revealed with the use of 4-methylumbelliferyl acetate and o-naphthyl acetate as substrates. …
Number of citations: 7 agro.icm.edu.pl

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